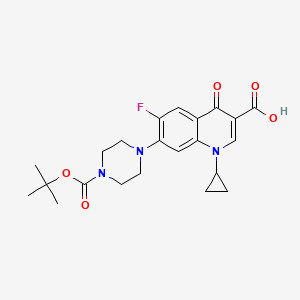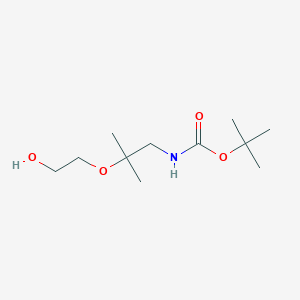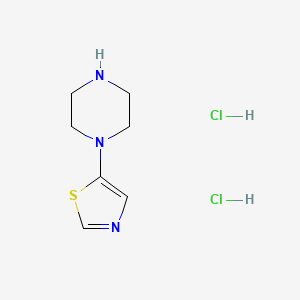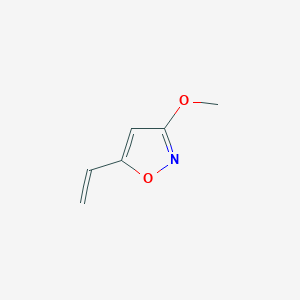![molecular formula C15H15ClN2O2 B13544494 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide CAS No. 785788-34-3](/img/structure/B13544494.png)
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is a chemical compound with a molecular formula of C15H15ClN2O2 This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyridine carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro group: Chlorination of the pyridine ring is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the methoxyphenyl group: This step involves a coupling reaction, such as Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group and a palladium catalyst.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide.
Reduction: Formation of 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 6-chloro-N-[2-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide
- 6-chloro-N-[2-(4-methylphenyl)ethyl]pyridine-3-carboxamide
- 6-chloro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide
Uniqueness
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
785788-34-3 |
|---|---|
分子式 |
C15H15ClN2O2 |
分子量 |
290.74 g/mol |
IUPAC名 |
6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-13-5-2-11(3-6-13)8-9-17-15(19)12-4-7-14(16)18-10-12/h2-7,10H,8-9H2,1H3,(H,17,19) |
InChIキー |
LJXCYGWGHXDMCP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN=C(C=C2)Cl |
溶解性 |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


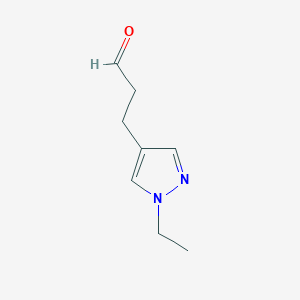
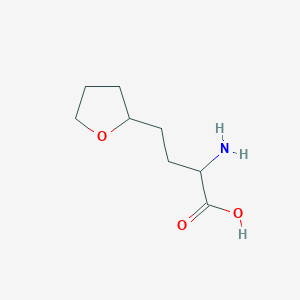


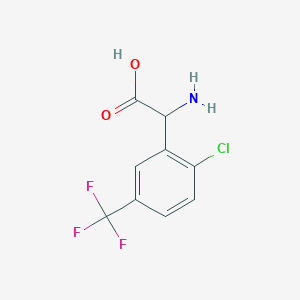
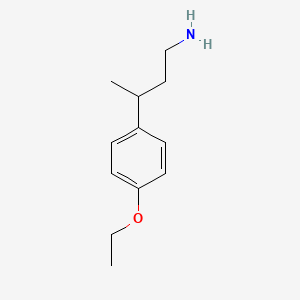
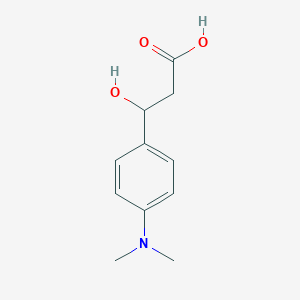
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

